molecular formula C29H22O6 B14958854 7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione

7'-(cinnamyloxy)-8-methoxy-8'-methyl-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B14958854
M. Wt: 466.5 g/mol
InChI Key: QPWIIRVHPNAKSK-JXMROGBWSA-N
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Description

7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the bichromene family This compound is characterized by its unique structure, which includes cinnamyloxy and methoxy groups attached to a bichromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method is the Claisen rearrangement of 7-cinnamyloxy derivatives of 3-methoxyflavone, 4-methylcoumarin, and isoflavone . This reaction is carried out by refluxing the starting materials with potassium carbonate in acetone, followed by further reactions to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Claisen rearrangement process to achieve higher yields and purity. This can be done by using advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and improves efficiency .

Chemical Reactions Analysis

Types of Reactions

7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The cinnamyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with molecular targets such as enzymes or receptors. The cinnamyloxy and methoxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-(cinnamyloxy)-8-methoxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its bichromene core, which imparts unique chemical properties and potential applications. The presence of both cinnamyloxy and methoxy groups further enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C29H22O6

Molecular Weight

466.5 g/mol

IUPAC Name

4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one

InChI

InChI=1S/C29H22O6/c1-18-24(33-15-7-10-19-8-4-3-5-9-19)14-13-21-22(17-26(30)34-27(18)21)23-16-20-11-6-12-25(32-2)28(20)35-29(23)31/h3-14,16-17H,15H2,1-2H3/b10-7+

InChI Key

QPWIIRVHPNAKSK-JXMROGBWSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC=CC5=CC=CC=C5

Origin of Product

United States

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